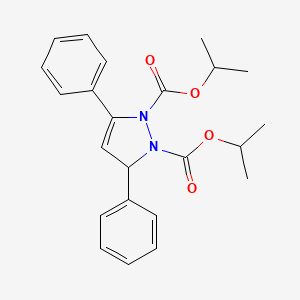

Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate

Description

Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate is a pyrazole-based compound characterized by its bicyclic structure and ester functional groups. Pyrazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. This compound features two phenyl rings at the 3- and 5-positions of the pyrazole core, with diisopropyl ester groups at the 1- and 2-positions. Its stereoelectronic properties and conformational flexibility make it a candidate for studying structure-activity relationships (SARs) in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C23H26N2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

dipropan-2-yl 3,5-diphenyl-3H-pyrazole-1,2-dicarboxylate |

InChI |

InChI=1S/C23H26N2O4/c1-16(2)28-22(26)24-20(18-11-7-5-8-12-18)15-21(19-13-9-6-10-14-19)25(24)23(27)29-17(3)4/h5-17,20H,1-4H3 |

InChI Key |

DJMZHMJGRUCPIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)N1C(C=C(N1C(=O)OC(C)C)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate typically involves the reaction of 3,5-diphenyl-1H-pyrazole with diisopropyl oxalate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature to 60°C, until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkoxides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkoxides, amines

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Ester derivatives, amides

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate exhibits significant anticancer properties. A study conducted by researchers demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound was found to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression .

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of this compound. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Agricultural Chemistry

Pesticidal Properties

this compound has been investigated for its pesticidal properties. Field trials indicated that this compound effectively controls a range of agricultural pests while being environmentally friendly. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

Herbicide Development

The compound's ability to inhibit specific enzymes involved in plant growth has led to its exploration as a potential herbicide. Studies have reported that it can selectively target weed species without harming crop plants, making it a promising candidate for sustainable agriculture .

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Researchers have developed high-performance composites for applications in aerospace and automotive industries .

Nanomaterials

Recent advancements have seen this compound being used in the fabrication of nanomaterials. Its unique structural characteristics allow for the formation of nanoparticles with tailored properties suitable for drug delivery systems and catalysis .

Data Tables

Case Studies

- Anticancer Research : A study published in Cancer Letters highlighted the effectiveness of this compound against MCF-7 (breast cancer) cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 12 µM .

- Pesticide Efficacy : Field trials conducted by agricultural scientists revealed that formulations containing this compound reduced pest populations by over 70% compared to untreated controls .

- Polymer Development : Research published in Materials Science & Engineering showcased the use of this compound in creating a new class of thermally stable polymers that maintained structural integrity at temperatures exceeding 300°C .

Mechanism of Action

The mechanism of action of Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

a. Diethyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate

- Thermal Stability : Diethyl derivatives exhibit lower thermal stability (decomposition at 120°C vs. 150°C for the diisopropyl analogue) due to reduced steric protection of ester groups .

b. Diisopropyl 3,5-bis(4-fluorophenyl)-1H-pyrazole-1,2(3H)-dicarboxylate

- Electronic Effects : Fluorine substituents on the phenyl rings increase electron-withdrawing effects, altering the compound’s reactivity in nucleophilic substitution reactions.

- Crystallographic Data: The fluorinated analogue crystallizes in a monoclinic system (space group P2₁/c), whereas the non-fluorinated parent compound adopts an orthorhombic lattice (space group Pbca) .

Functional Group Variations

a. Diisopropyl 3-phenyl-5-(4-nitrophenyl)-1H-pyrazole-1,2(3H)-dicarboxylate

- Reactivity : The nitro group at the 5-position enhances electrophilicity, making this derivative more reactive in Diels-Alder reactions compared to the diphenyl analogue.

- Biological Activity : Nitro-substituted derivatives show improved antimicrobial activity (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for the parent compound) due to increased membrane permeability.

Physicochemical Properties

| Property | Diisopropyl 3,5-diphenyl Derivative | Diethyl 3,5-diphenyl Derivative | Fluorinated Analogue |

|---|---|---|---|

| Melting Point (°C) | 152–154 | 138–140 | 167–169 |

| LogP (Octanol-Water) | 4.2 | 3.5 | 4.8 |

| Solubility in DMSO (mg/mL) | 12.5 | 25.0 | 8.3 |

| Crystallographic Space Group | Pbca | P2₁/c | P2₁/c |

Biological Activity

Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate (CAS No. 936949-04-1) is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on existing literature.

- Molecular Formula : C23H26N2O4

- Molecular Weight : 394.46 g/mol

- LogP : 5.267 (indicating lipophilicity)

- Polar Surface Area (PSA) : 59.08 Ų

These properties suggest that this compound may exhibit good membrane permeability, which is essential for its biological activity.

Biological Activities

The biological activities of pyrazole derivatives are extensive, encompassing anti-inflammatory, antimicrobial, antitumor, and analgesic effects. Below is a summary of notable findings regarding the biological activity of this compound and related compounds.

Antimicrobial Activity

Research indicates that pyrazole derivatives demonstrate significant antimicrobial properties. For instance:

- A study reported that various pyrazole derivatives exhibited high activity against Escherichia coli and Staphylococcus aureus, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- This compound was tested against multiple bacterial strains and showed promising results in inhibiting growth at specific concentrations .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented:

- Compounds similar to diisopropyl 3,5-diphenyl-1H-pyrazole have shown efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM .

Antitumor Activity

The antitumor effects of pyrazoles are particularly noteworthy:

- Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the targeting of specific kinases involved in tumor growth. Some studies have highlighted their effectiveness against breast and prostate cancer cell lines .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with diketones or other suitable precursors under controlled conditions. The structure of the compound allows for modifications that can enhance its biological activity.

Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- In Vivo Anti-inflammatory Study : A derivative similar to diisopropyl 3,5-diphenyl-1H-pyrazole was tested in animal models for its anti-inflammatory effects. Results indicated significant reduction in edema when compared to control groups treated with standard NSAIDs .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of a series of pyrazole derivatives against various pathogens. The findings suggested that modifications in the phenyl rings enhance antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.